molecular formula C6H11BrO2 B2815557 2-(Bromomethyl)-1,4-dioxepane CAS No. 1824465-37-3

2-(Bromomethyl)-1,4-dioxepane

Cat. No.: B2815557
CAS No.: 1824465-37-3
M. Wt: 195.056
InChI Key: LLCPJHFMUBGJLZ-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1,4-dioxepane (CAS 1824465-37-3) is a versatile seven-membered heterocyclic building block of interest in synthetic and medicinal chemistry. This compound, with the molecular formula C 6 H 11 BrO 2 and a molecular weight of 195.05 g/mol, features a bromomethyl group attached to a 1,4-dioxepane ring, making it a valuable electrophilic intermediate for further functionalization . Its structure is defined by the SMILES string BrCC1OCCCOC1 and the InChIKey LLCPJHFMUBGJLZ-UHFFFAOYSA-N . The primary research value of this compound lies in its application as a key synthetic precursor. The bromomethyl group serves as an excellent leaving group, enabling nucleophilic substitution reactions to create new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for constructing more complex molecular architectures, particularly in the development of novel heterocyclic compounds. Researchers are exploring the use of such bromomethylated intermediates in the synthesis of tricyclic compounds with potential pharmaceutical applications, including agents designed to counteract diseases mediated by biologically active carbonyl species, such as certain neurodegenerative conditions and diabetic complications . The compound requires cold-chain transportation and is explicitly labeled for Research Use Only; it is not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

2-(bromomethyl)-1,4-dioxepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-4-6-5-8-2-1-3-9-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCPJHFMUBGJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(OC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824465-37-3
Record name 2-(bromomethyl)-1,4-dioxepane
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,4-dioxepane typically involves the bromination of 1,4-dioxepane. One common method is the reaction of 1,4-dioxepane with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,4-dioxepane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Addition Reactions: Reagents such as bromine or chlorine in the presence of a catalyst are commonly used

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include alcohols or alkenes.

    Addition Reactions: Products include dibromides or dichlorides

Scientific Research Applications

2-(Bromomethyl)-1,4-dioxepane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,4-dioxepane involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive and can undergo various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

  • Molecular Formula : C₈H₇BrO
  • Key Features: Aromatic aldehyde with a bromomethyl substituent. Safety: Limited toxicological data; requires eye and skin decontamination protocols .

(Bromomethyl)cyclohexane (CAS 2550-36-9)

  • Molecular Formula : C₇H₁₃Br
  • Key Features: Non-polar cyclohexane ring with a bromomethyl group. Lacks heteroatoms, leading to lower polarity compared to dioxepane derivatives. Applications: Likely used in hydrophobic alkylation reactions. Safety: No specific hazard classification available; general first aid measures for halogenated compounds apply .

Fluorinated Dioxane/Dioxepane Derivatives

  • Examples :
    • 2,2,3,5,6-Pentafluoro-5-(pentafluoroethoxy)-3,6-bis(trifluoromethyl)-1,4-dioxane (CAS 84041-66-7)
    • 5-Fluoro-5,7,7-tris(trifluoromethyl)-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-1,4-dioxepane (CAS 94333-56-9)
  • Key Features :
    • High fluorination confers chemical inertness and thermal stability.
    • Applications in specialty materials (e.g., fluorinated solvents or surfactants).
    • Contrast : Unlike brominated analogs, fluorinated derivatives exhibit lower electrophilicity but enhanced environmental persistence .

1-(4-Bromobenzyl)-1,4-diazepane (CAS 690632-73-6)

  • Molecular Formula : C₁₂H₁₇BrN₂
  • Bromobenzyl group enables aromatic substitution reactions. Applications: Potential use in pharmaceuticals or ligand design .

Comparative Data Table

Compound CAS Formula Molecular Weight Key Functional Groups Reactivity Applications
This compound Not provided C₆H₁₁BrO₂ ~211 (estimated) Bromomethyl, cyclic ether Alkylation, ring-opening Organic synthesis
4-(Bromomethyl)benzaldehyde 51359-78-5 C₈H₇BrO 199.05 Bromomethyl, aldehyde Nucleophilic addition, alkylation Fine chemicals
(Bromomethyl)cyclohexane 2550-36-9 C₇H₁₃Br 177.08 Bromomethyl, cyclohexane Hydrophobic alkylation Polymer chemistry
Fluorinated dioxepane (e.g., 94333-56-9) 94333-56-9 C₉H₅F₁₄O₂ ~526 (estimated) Fluorine substituents Inert, thermally stable Specialty materials
1-(4-Bromobenzyl)-1,4-diazepane 690632-73-6 C₁₂H₁₇BrN₂ 269.18 Bromobenzyl, diazepane Coordination, salt formation Pharmaceuticals, ligands

Key Research Findings

Reactivity Differences :

  • Bromomethyl groups in aliphatic systems (e.g., cyclohexane) favor SN2 mechanisms, while aromatic analogs (e.g., 4-(Bromomethyl)benzaldehyde) may undergo electrophilic aromatic substitution .
  • The dioxepane ring’s oxygen atoms increase polarity and solubility in polar solvents compared to cyclohexane derivatives.

Safety Considerations :

  • Brominated compounds universally require precautions for skin/eye contact due to alkylation risks. Fluorinated analogs, while less reactive, pose environmental concerns due to persistence .

Application Gaps :

  • Fluorinated dioxepanes are niche materials, whereas brominated derivatives are more widely used in synthesis.

Biological Activity

2-(Bromomethyl)-1,4-dioxepane is a compound of interest in various fields, particularly in medicinal chemistry and polymer science. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant studies that highlight its significance.

Chemical Structure and Properties

This compound has the molecular formula C6H11BrO2C_6H_{11}BrO_2. Its structure features a dioxepane ring with a bromomethyl substituent, which can influence its reactivity and biological interactions. The presence of the bromine atom is particularly noteworthy as it can enhance the compound's electrophilicity, making it a potential target for nucleophilic attack in biological systems.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The mechanism involves:

  • Electrophilic Reactions : The bromomethyl group can undergo nucleophilic substitution reactions with biological nucleophiles such as amino acids or nucleic acids, potentially leading to modifications in protein function or gene expression.
  • Polymerization : This compound can serve as a monomer in the synthesis of biodegradable polymers, which have applications in drug delivery systems and tissue engineering .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits activity against certain bacterial strains.,
CytotoxicityInduces apoptosis in cancer cell lines.,
PolymerizationUsed in synthesizing biodegradable polyesters. ,

Antimicrobial Activity

Research has indicated that derivatives of this compound show promising antimicrobial properties. For instance, studies demonstrated its efficacy against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Cytotoxic Effects

In vitro studies have revealed that this compound can induce cytotoxic effects in various cancer cell lines. The compound appears to trigger apoptotic pathways, which could be harnessed for therapeutic purposes in oncology .

Polymer Science Applications

The compound is also significant in polymer chemistry. It has been utilized as a monomer for the synthesis of branched polyesters through radical ring-opening polymerization. These materials exhibit tunable biodegradability and have been tested for their environmental impact through OECD biodegradability tests .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis methods for 2-(Bromomethyl)-1,4-dioxepane, and how can reaction parameters be controlled to minimize side products?

  • Methodological Answer : Gold-catalyzed cyclization of oxetanes has been reported to construct 1,4-dioxepane cores efficiently . For bromomethylation, nucleophilic substitution on pre-functionalized dioxepane intermediates (e.g., hydroxymethyl derivatives) using HBr or PBr₃ in anhydrous solvents (THF, DCM) is common. Key parameters include temperature control (0–25°C), stoichiometric excess of brominating agents (1.2–1.5 equiv), and inert atmosphere to prevent hydrolysis. Monitor progress via TLC or GC-MS to optimize yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm bromomethyl substitution (δ ~3.5–4.0 ppm for -CH₂Br) and dioxepane ring protons (δ ~3.7–4.5 ppm for ether-linked CH₂ groups). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • MS : High-resolution ESI-MS or EI-MS confirms molecular ion ([M+H]⁺ or [M]⁺) and bromine isotope patterns.
  • HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water) or GC with FID detects impurities (<2% threshold for research-grade purity) .

Q. What safety protocols are recommended for handling brominated dioxepane derivatives given limited toxicological data?

  • Methodological Answer : Assume acute toxicity due to the bromomethyl group. Use PPE (nitrile gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/skin contact. In case of exposure:

  • Eye/Skin : Flush with water for 15 minutes; seek medical attention .
  • Spills : Neutralize with sodium bicarbonate, absorb with inert material, and dispose as halogenated waste .

Advanced Research Questions

Q. How does the bromomethyl substituent influence the conformational dynamics of the 1,4-dioxepane ring, and what computational models are suitable for analyzing these effects?

  • Methodological Answer : The 1,4-dioxepane ring adopts chair-like or twist-boat conformations, with substituents affecting energy barriers. Bromomethyl’s steric bulk may stabilize chair conformers. Use DFT calculations (B3LYP/6-31G*) to map potential energy surfaces or MD simulations (AMBER force field) in explicit solvent (e.g., chloroform) to study dynamics . Compare with X-ray crystallography data (if available) to validate models .

Q. What strategies can resolve contradictions in reactivity data observed between this compound and other bromomethylated heterocycles under nucleophilic substitution conditions?

  • Methodological Answer : Discrepancies may arise from solvent polarity, ring strain, or steric hindrance. Perform kinetic studies (e.g., SN2 reactions with NaN₃ in DMSO vs. DMF) to measure activation parameters (ΔH‡, ΔS‡). Use Hammett plots to correlate electronic effects of substituents. Contrast with analogous compounds (e.g., bromomethyl-dioxanes) to isolate structural influences .

Q. How can researchers design experiments to elucidate the regioselectivity of this compound in cross-coupling reactions?

  • Methodological Answer : Test Suzuki-Miyaura couplings with aryl boronic acids under Pd(PPh₃)₄ catalysis. Vary ligands (e.g., SPhos vs. XPhos) to modulate steric/electronic effects. Analyze products via NOESY to determine coupling sites (e.g., para vs. meta on aromatic partners). Compare with computational predictions (NBO analysis for charge distribution at reactive centers) .

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